

OICR-41103: A Potent and Selective Chemical Probe for DCAF1

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1- and CUL4-associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) and the EDD-DDB1-VprBP (EDVP) E3 ubiquitin ligase complexes. These complexes play a pivotal role in cellular homeostasis by targeting a wide array of proteins for ubiquitination and subsequent proteasomal degradation. The diverse functions of DCAF1 in processes such as cell cycle regulation, DNA damage response, and immune function, coupled with its hijacking by viral proteins like HIV-1 Vpr, underscore its significance as a therapeutic target. This technical guide provides a comprehensive overview of **OICR-41103**, a potent, selective, and cell-active chemical probe developed for the investigation of DCAF1 biology and its potential for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data for **OICR-41103** and its inactive enantiomer, **OICR-41103N**, which serves as a negative control.

Table 1: In Vitro Binding Affinity and Cellular Target Engagement of **OICR-41103**

Parameter	Assay	Value	Reference
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	2 nM	[1]
Cellular Target Engagement (EC50)	NanoBRET Assay	130 nM	[1]
Cellular Target Engagement (EC50)	Cellular Thermal Shift Assay (CETSA)	167 nM	[2][3]
Vpr Displacement (Kdisp)	Homogeneous Time-Resolved Fluorescence (HTRF)	< 100 nM	[4]
Vpr-DCAF1 Interaction Disruption (EC50)	NanoBit Complementation Assay	1 μ M	[4]

Table 2: Characterization of the Negative Control, **OICR-41103N**

Parameter	Assay	Value	Reference
Cellular Target Engagement	NanoBRET Assay	>35-fold less potent than OICR-41103	[2]
Vpr Displacement	HTRF Assay	~180-fold weaker potency than OICR-41103	[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **OICR-41103** are provided below.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This assay quantifies the binding affinity of **OICR-41103** to the WD40 domain of DCAF1.

- Protein Immobilization:
 - Recombinantly expressed and purified biotinylated DCAF1 (residues 1038-1400) is captured on a streptavidin-conjugated sensor chip to a level of approximately 7000 response units (RU).
 - A reference flow cell is left empty for background subtraction.
- Compound Preparation:
 - **OICR-41103** is dissolved in 100% DMSO to create a stock solution.
 - A serial dilution series is prepared in an appropriate buffer containing a final DMSO concentration matched to the running buffer.
- Binding Analysis:
 - The compound dilutions are injected over the DCAF1 and reference flow cells at a constant flow rate.
 - The association and dissociation of the compound are monitored in real-time by measuring the change in response units.
 - The equilibrium dissociation constant (KD) is calculated by fitting the steady-state binding data to a 1:1 binding model.

NanoBRET™ Target Engagement Assay

This cellular assay measures the ability of **OICR-41103** to displace a fluorescent tracer from DCAF1 in live cells.

- Cell Culture and Transfection:
 - HEK293T cells are transiently transfected with a plasmid encoding DCAF1 (WD40 domain) fused to NanoLuc® luciferase.[\[2\]](#)
- Assay Procedure:

- Transfected cells are seeded into a multi-well plate.
- A fluorescent tracer that binds to the DCAF1 WD40 domain is added to the cells.
- **OICR-41103** is serially diluted and added to the wells.
- After an incubation period, a substrate for NanoLuc® luciferase is added.
- Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET ratio is calculated as the ratio of the acceptor emission (from the tracer) to the donor emission (from NanoLuc®).
- The EC50 value, representing the concentration of **OICR-41103** that displaces 50% of the tracer, is determined from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of **OICR-41103** by measuring the thermal stabilization of DCAF1 in cells.[\[3\]](#)

- Cell Treatment:
 - NCI-H460 cells stably expressing the HiBiT-tagged WD40 domain of DCAF1 are treated with various concentrations of **OICR-41103** or vehicle control.[\[3\]](#)
- Thermal Challenge:
 - The treated cells are heated to a range of temperatures for a defined period.
- Cell Lysis and Protein Quantification:
 - Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
 - The amount of soluble HiBiT-DCAF1-WD40 in the supernatant is quantified using a luminescent detection reagent.
- Data Analysis:

- The amount of soluble protein at each temperature is plotted to generate a melting curve.
- The shift in the melting temperature (Tagg) in the presence of **OICR-41103** indicates target engagement.
- An isothermal dose-response curve is generated at a single temperature to determine the EC50 of thermal stabilization.[3]

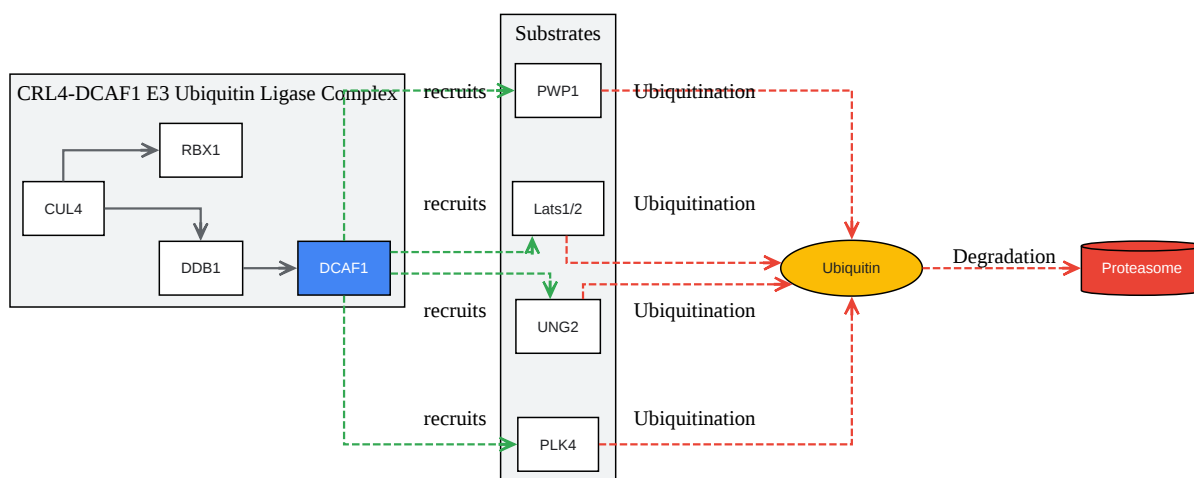
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Vpr Displacement

This biochemical assay measures the ability of **OICR-41103** to disrupt the interaction between the DCAF1 WD40 domain and the full-length HIV-1 Vpr protein.[4]

- Assay Principle:
 - The assay utilizes antibodies labeled with a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2) that recognize tagged versions of the DCAF1 WD40 domain and Vpr, respectively.
 - When DCAF1 and Vpr interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
- Assay Procedure:
 - Tagged DCAF1 WD40 and Vpr proteins are incubated together in a microplate.
 - Serial dilutions of **OICR-41103** are added.
 - Labeled antibodies are added, and the plate is incubated.
 - The HTRF signal is read on a compatible plate reader.
- Data Analysis:
 - A decrease in the HTRF signal indicates displacement of Vpr from DCAF1.
 - The displacement constant (Kdisp) is calculated from the dose-response curve.[4]

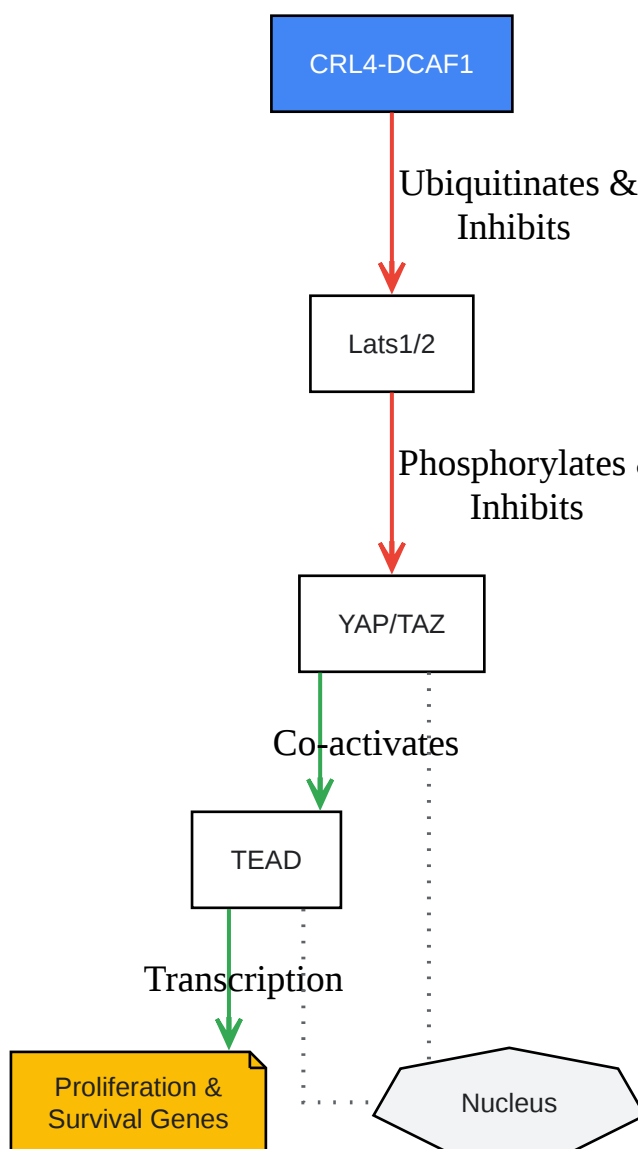
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DCAF1 and the experimental workflow for characterizing **OICR-41103**.



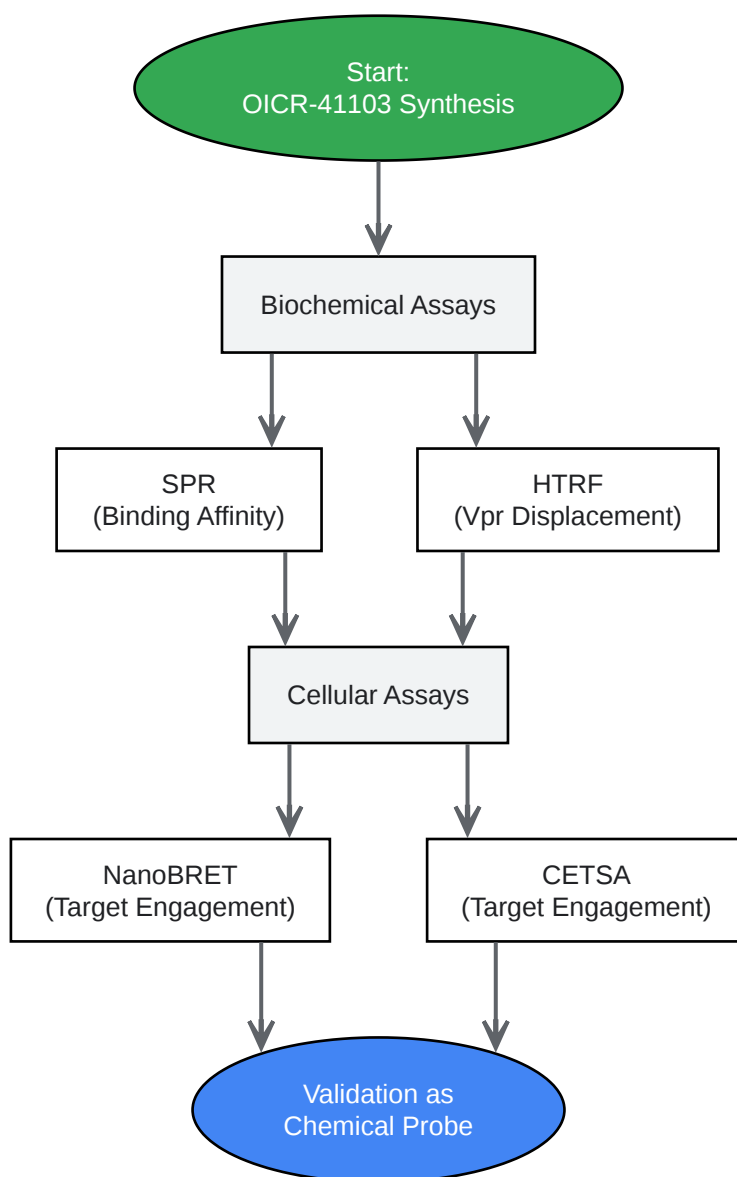
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Caption: CRL4-DCAF1 mediated ubiquitination and degradation of substrates.



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Caption: DCAF1's role in regulating the Hippo signaling pathway.



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Caption: Experimental workflow for the characterization of **OICR-41103**.

Conclusion

OICR-41103 is a highly potent and selective chemical probe for DCAF1, demonstrating excellent target engagement in cellular assays. Its ability to disrupt the DCAF1-Vpr interaction highlights its potential as a lead compound for the development of novel HIV therapeutics. Furthermore, **OICR-41103** provides the research community with a valuable tool to further dissect the complex biology of DCAF1 and its role in various disease states, and as a starting point for the development of DCAF1-based PROteolysis TARGETing Chimeras (PROTACs). The

availability of the inactive enantiomer, **OICR-41103N**, as a negative control strengthens the rigor of experiments utilizing this chemical probe.

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